molecular formula C14H9FN2O B8018618 3-(6-Fluoroquinoxalin-2-yl)phenol

3-(6-Fluoroquinoxalin-2-yl)phenol

Cat. No.: B8018618
M. Wt: 240.23 g/mol
InChI Key: YITPQDNUSHKTAN-UHFFFAOYSA-N
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Description

3-(6-Fluoroquinoxalin-2-yl)phenol is a heterocyclic aromatic compound featuring a quinoxaline core substituted with a fluorine atom at the 6-position and a phenolic hydroxyl group at the 3-position of the benzene ring. The fluorine substituent enhances electronegativity and metabolic stability, while the phenolic group contributes to solubility and intermolecular interactions via hydrogen bonding .

Properties

IUPAC Name

3-(6-fluoroquinoxalin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-10-4-5-12-13(7-10)16-8-14(17-12)9-2-1-3-11(18)6-9/h1-8,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YITPQDNUSHKTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CN=C3C=C(C=CC3=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: Phenol, 2-[[3-(3-Chlorophenyl)-2-quinoxalinyl]methyl]-4-methyl (CAS 27301-45-7)

Structural Differences :

  • Substituents: The chloro analog features a 3-chlorophenyl group attached to the quinoxaline ring, whereas 3-(6-Fluoroquinoxalin-2-yl)phenol has a fluorine atom at the 6-position of quinoxaline and lacks a methyl group .
  • Functional Groups: Both compounds retain a phenolic hydroxyl group, enabling hydrogen bonding.

Property Implications :

  • Electronic Effects: Fluorine’s higher electronegativity (3.98 vs.
  • Steric Effects : The chloro substituent’s larger atomic radius (0.79 Å vs. 0.64 Å for F) may reduce solubility in polar solvents compared to the fluoro derivative.
  • Biological Activity: Fluorine’s smaller size and metabolic stability could make this compound more favorable in drug design .

Fluorinated Quinoline Derivative: 6-Fluoro-3-methyl-2-[4-(2-phenylphenyl)phenyl]quinolin-4-yl]methanol (CAS 641611-58-7)

Structural Differences :

  • Core Heterocycle: This compound substitutes quinoline (a benzene-pyridine fused system) for quinoxaline (a benzene-diazine system), altering electronic delocalization and hydrogen-bonding capacity .
  • Substituents: The methanol group at the 4-position introduces additional hydrogen-bonding sites absent in this compound.

Property Implications :

  • Solubility: The phenolic –OH in this compound may confer higher aqueous solubility compared to the methanol-substituted quinoline derivative.

Phenol Esters (e.g., 4-Acetoxybenzoic Acid, CAS 2345-34-8)

Structural Differences :

Property Implications :

  • Stability: Ester derivatives are generally more hydrolytically stable but less reactive in hydrogen-bond-driven crystallization compared to free phenols .
  • Applications: this compound’s phenolic group makes it more suitable for applications requiring pH-dependent solubility or intermolecular interactions, unlike esterified analogs .

Research Findings and Implications

  • Hydrogen Bonding: The phenolic –OH in this compound facilitates crystal engineering and supramolecular assembly, as demonstrated in studies on hydrogen-bond patterns .
  • Fluorine Effects: Fluorine’s electronegativity enhances the compound’s stability against oxidative degradation compared to non-fluorinated analogs, aligning with trends observed in fluorinated pharmaceuticals .

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